2-Cyclooctyl-ethylamine hydrochloride
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Overview
Description
2-Cyclooctyl-ethylamine hydrochloride is an organic compound with the molecular formula C10H22ClN and a molecular weight of 191.74 g/mol . It is typically found as a white crystalline powder and is soluble in water and most polar organic solvents . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclooctyl-ethylamine hydrochloride typically involves the following steps:
Hydrogenation of Cyclooctene: Cyclooctene is hydrogenated to form cyclooctane.
Bromination: Cyclooctane reacts with bromine to form cyclooctyl bromide.
Amination: Cyclooctyl bromide undergoes nucleophilic substitution with ethylamine to form 2-Cyclooctyl-ethylamine.
Formation of Hydrochloride Salt: The final step involves reacting 2-Cyclooctyl-ethylamine with hydrochloric acid to form this compound
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Cyclooctyl-ethylamine hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with alkyl halides to form substituted amines.
Oxidation: Can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it back to the parent amine.
Acylation: Reacts with acid chlorides to form amides
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl halides, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Acylation: Acid chlorides or anhydrides in the presence of a base
Major Products
Substituted Amines: From nucleophilic substitution.
Amides or Nitriles: From oxidation.
Parent Amine: From reduction.
Amides: From acylation
Scientific Research Applications
2-Cyclooctyl-ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 2-Cyclooctyl-ethylamine hydrochloride involves its interaction with various molecular targets. It acts as a nucleophile in chemical reactions, forming bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexyl-ethylamine hydrochloride: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
2-Cyclopentyl-ethylamine hydrochloride: Contains a cyclopentyl group.
2-Cycloheptyl-ethylamine hydrochloride: Contains a cycloheptyl group .
Uniqueness
2-Cyclooctyl-ethylamine hydrochloride is unique due to its larger cyclooctyl ring, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-cyclooctylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c11-9-8-10-6-4-2-1-3-5-7-10;/h10H,1-9,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHDGICPFYAJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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